molecular formula C10H9ClN4O B2519102 N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide CAS No. 2305467-57-4

N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide

Cat. No. B2519102
CAS RN: 2305467-57-4
M. Wt: 236.66
InChI Key: BASBHRWAGHNVHL-UHFFFAOYSA-N
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Description

“N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide” is a compound that belongs to the class of triazolo derivatives . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazolo derivatives involves a series of chemical reactions . The process typically involves aromatic nucleophilic substitution and cyclization . The yield of the synthesized compounds is usually satisfactory .


Molecular Structure Analysis

Triazole compounds, including “N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide”, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds can undergo a variety of chemical reactions. For instance, they can intercalate DNA, which may be useful for the design and optimization of more potent anticancer analogs .

Mechanism of Action

The mechanism of action of triazole compounds is often related to their ability to inhibit the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Future Directions

The future directions for “N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide” and similar compounds could involve further exploration of their diverse pharmacological activities . This includes their potential as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Additionally, these compounds could serve as templates for the design, optimization, and investigation of more potent analogs .

properties

IUPAC Name

N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O/c1-2-10(16)12-5-9-14-13-8-4-3-7(11)6-15(8)9/h2-4,6H,1,5H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASBHRWAGHNVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NN=C2N1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)prop-2-enamide

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